L-isoleucyl-L-arginine

Description

Isoleucyl-Arginine is a natural product found in Aeromonas veronii with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H25N5O3 |

|---|---|

Molecular Weight |

287.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t7-,8-,9-/m0/s1 |

InChI Key |

HYXQKVOADYPQEA-CIUDSAMLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of L-isoleucyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the dipeptide L-isoleucyl-L-arginine (Ile-Arg). Due to the limited availability of direct experimental data on this specific dipeptide, this document synthesizes information from publicly available databases and extrapolates potential biological activities and experimental protocols based on the well-characterized properties of its constituent amino acids, L-isoleucine and L-arginine.

Physicochemical Properties

This compound is a dipeptide composed of the essential amino acid L-isoleucine and the conditionally essential amino acid L-arginine. Its basic physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₅O₃ | PubChem[1] |

| Molecular Weight | 287.36 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | PubChem[1] |

| CAS Number | 55715-01-0 | PubChem[1] |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN=C(N)N)C(=O)O)N | PubChem |

| Computed XLogP3 | -4.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Exact Mass | 287.19573968 | PubChem[1] |

| Monoisotopic Mass | 287.19573968 | PubChem[1] |

| Topological Polar Surface Area | 157 Ų | PubChem[1] |

| Heavy Atom Count | 20 | PubChem[1] |

| Complexity | 355 | PubChem[1] |

Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity of this compound are scarce. However, based on the known functions of its constituent amino acids, it is highly probable that this dipeptide plays a role in cellular signaling, particularly through the mTOR pathway.

Both L-arginine and L-isoleucine are known activators of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4][5][6][7][8][9][10] L-arginine has been shown to stimulate mTOR signaling, promoting protein synthesis.[4][6] Similarly, L-isoleucine can independently regulate mTOR signaling and protein synthesis.[7] The activation of mTORC1 by amino acids is a two-step process involving priming and activation, with L-arginine acting as a priming amino acid and L-isoleucine as an activating amino acid.[3]

Given this, this compound is hypothesized to act as a potent activator of the mTOR pathway, potentially influencing cellular metabolism, muscle protein synthesis, and other anabolic processes.

Below is a proposed signaling pathway for this compound's activation of mTORC1.

References

- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 3. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-isoleucyl-L-arginine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide L-isoleucyl-L-arginine, covering its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities. The information is tailored for professionals in research and drug development, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Formula

This compound is a dipeptide composed of the amino acids L-isoleucine and L-arginine, linked by a peptide bond.

Chemical Formula: C₁₂H₂₅N₅O₃[1]

IUPAC Name: (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]

Synonyms: Ile-Arg, IR[1]

CAS Number: 55715-01-0[1]

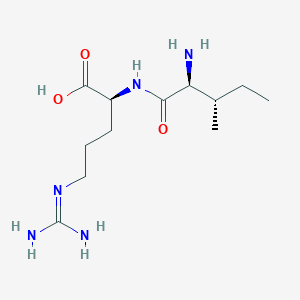

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are essential for understanding the molecule's behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 287.36 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 287.19573968 Da | --INVALID-LINK--[1] |

| Monoisotopic Mass | 287.19573968 Da | --INVALID-LINK--[1] |

| XLogP3 | -4.2 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 5 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 9 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 157 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 20 | --INVALID-LINK--[1] |

Experimental Protocols

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol based on standard Fmoc chemistry.

Objective: To synthesize the dipeptide Ile-Arg on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Ile-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment for an additional 20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Arginine):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the attached arginine.

-

Second Amino Acid Coupling (Isoleucine):

-

Activate Fmoc-Ile-OH using the same procedure as in step 3.

-

Couple the activated isoleucine to the resin-bound arginine for 2 hours.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Lyophilize the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of L-arginine and related peptides.[2][3] Analysis is typically performed in positive ion mode using multiple reaction monitoring (MRM).[2]

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized peptide.[4][5][6]

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, the functions of its constituent amino acid, L-arginine, are well-established and provide a basis for potential activities of the dipeptide. This compound has been mentioned in the context of being related to Angiotensin-Converting Enzyme (ACE) inhibitors.[7]

L-arginine is a critical substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in various physiological processes.[8][9] It is also involved in the mTOR signaling pathway, which regulates cell growth and protein synthesis.[8][10][11]

L-arginine is the precursor for the synthesis of nitric oxide, a crucial vasodilator and signaling molecule.[8][9][12] This pathway is fundamental in cardiovascular regulation.

Caption: L-Arginine to Nitric Oxide Pathway.

L-arginine can activate the mTOR signaling pathway, which plays a central role in cell growth, proliferation, and protein synthesis.[8][10][11]

Caption: L-Arginine and mTOR Signaling.

L-arginine metabolism is crucial for immune cell function, influencing T-cell activation and macrophage polarization.[13] The presence of both isoleucine and arginine has been shown to be important for the activity of certain antimicrobial peptides.[14] This suggests that this compound could have roles in immune modulation and as an antimicrobial agent.

Conclusion

This compound is a dipeptide with well-defined chemical and physical properties. While specific biological functions are still under investigation, its constituent amino acids, particularly L-arginine, are involved in critical physiological pathways, including nitric oxide signaling and mTOR-mediated cell growth. The experimental protocols provided herein offer a foundation for the synthesis and analysis of this dipeptide, enabling further research into its potential therapeutic applications in areas such as cardiovascular disease, immune modulation, and drug delivery.

References

- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 3. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000517) [hmdb.ca]

- 5. L(+)-Arginine(74-79-3) 1H NMR [m.chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517) [hmdb.ca]

- 7. abmole.com [abmole.com]

- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginine Signaling and Cancer Metabolism [mdpi.com]

- 12. The Effectiveness of L-arginine in Clinical Conditions Associated with Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-Arginine and immune modulation: A pharmacological perspective on inflammation and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Role of L-isoleucyl-L-arginine in vivo

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the in vivo biological role of the specific dipeptide L-isoleucyl-L-arginine is limited. This guide synthesizes information on general dipeptide metabolism and the well-documented physiological roles of its constituent amino acids, L-isoleucine and L-arginine, to infer its likely biological functions.

Introduction

This compound is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the conditionally essential amino acid L-arginine. While the specific functions of this dipeptide in vivo are not extensively characterized, its biological role is likely determined by its metabolism and the subsequent physiological effects of its constituent amino acids. This document provides a comprehensive overview of the inferred biological roles of this compound, drawing upon the known functions of L-isoleucine and L-arginine and the general principles of dipeptide metabolism.

Metabolism of this compound

Upon administration, this compound is expected to undergo hydrolysis by peptidases present in various tissues and the bloodstream, releasing L-isoleucine and L-arginine. The primary sites for dipeptide metabolism include the liver, kidneys, gut, and muscle.[1] The rate and extent of hydrolysis will influence the bioavailability of the constituent amino acids.

Experimental Protocol: In Vivo Dipeptide Metabolism Study

A general protocol to investigate the in vivo metabolism of this compound could be adapted from studies on other dipeptides.

Objective: To determine the pharmacokinetic profile and metabolic fate of this compound in a rodent model.

Methodology:

-

Animal Model: Male Wistar rats (250-300g).

-

Administration: Intravenous (IV) or oral (PO) administration of a known concentration of this compound.

-

Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.

-

Sample Processing: Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound, L-isoleucine, and L-arginine are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Data are analyzed to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F) for the dipeptide and its constituent amino acids.

-

Tissue Distribution (Optional): At the end of the study, tissues (liver, kidney, muscle, gut) can be harvested to assess the distribution of the dipeptide and its metabolites.

Inferred Biological Roles Based on Constituent Amino Acids

The primary biological activities of this compound in vivo are anticipated to be the sum of the individual actions of L-isoleucine and L-arginine following its hydrolysis.

Role of L-arginine

L-arginine is a critical substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[2][3] NO is a key signaling molecule with diverse physiological functions.

-

Vasodilation: NO induces smooth muscle relaxation, leading to vasodilation and regulation of blood pressure.[2][4]

-

Endothelial Function: L-arginine supplementation has been shown to improve endothelial function in individuals with hypercholesterolemia.[5]

-

Anti-atherogenic Properties: NO can inhibit platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation, processes involved in atherosclerosis.[3]

-

T-Cell Function: L-arginine is essential for the proper functioning of T-cells.[2]

-

Macrophage Activity: Arginine-containing dipeptides can be utilized by macrophages for NO production, which is a cytotoxic agent against pathogens.[6]

L-arginine is a precursor for proline and polyamines, which are essential for collagen synthesis and cell proliferation during wound healing.

Role of L-isoleucine

L-isoleucine is an essential branched-chain amino acid (BCAA) with crucial roles in muscle metabolism and immune function.[7][8]

-

Protein Synthesis: Isoleucine is a building block for protein synthesis and is vital for muscle growth and repair.[8]

-

Energy Source: It can be used as an energy source by muscle tissue, particularly during exercise.

-

Immune Cell Support: Isoleucine is important for maintaining the function of immune organs and cells.[9]

-

Host Defense Peptides: It may induce the expression of host defense peptides like β-defensins, which have antimicrobial properties.[9]

Isoleucine is involved in the regulation of glucose metabolism.[7]

Potential Synergistic Effects and Unique Dipeptide Activities

While the primary effects of this compound are likely due to its constituent amino acids, the dipeptide itself may possess unique properties. For instance, some dipeptides have shown distinct biological activities, such as antihypertensive effects. Further research is needed to determine if this compound has specific activities beyond those of its individual components.

Data Presentation

Table 1: Inferred Biological Roles of this compound based on its Constituent Amino Acids

| Biological Process | Inferred Effect of this compound | Mediated by |

| Cardiovascular Regulation | Vasodilation, Blood Pressure Regulation | L-arginine -> Nitric Oxide |

| Improved Endothelial Function | L-arginine -> Nitric Oxide | |

| Anti-atherogenic Effects | L-arginine -> Nitric Oxide | |

| Immune Response | Enhanced T-Cell Function | L-arginine |

| Increased Macrophage Activity | L-arginine | |

| Support of Immune Organs and Cells | L-isoleucine | |

| Induction of Host Defense Peptides | L-isoleucine | |

| Metabolism | Muscle Protein Synthesis and Repair | L-isoleucine |

| Energy Source for Muscle | L-isoleucine | |

| Regulation of Glucose Metabolism | L-isoleucine | |

| Tissue Repair | Promotion of Wound Healing | L-arginine |

Signaling Pathways

L-arginine and the Nitric Oxide Signaling Pathway

The diagram below illustrates the central role of L-arginine as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) leading to vasodilation.

Caption: L-arginine derived from this compound serves as a substrate for nitric oxide synthesis.

Inferred Experimental Workflow for Investigating In Vivo Effects

The following diagram outlines a potential experimental workflow to investigate the in vivo biological effects of this compound.

Caption: A proposed workflow for the in vivo evaluation of this compound.

Conclusion

The in vivo biological role of this compound is most likely dictated by the physiological functions of its constituent amino acids, L-isoleucine and L-arginine, following its hydrolysis. These effects are predicted to be wide-ranging, encompassing cardiovascular regulation, immune modulation, and metabolic processes. Direct investigation into the specific activities of the intact dipeptide is warranted to uncover any unique therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

- 1. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine - Wikipedia [en.wikipedia.org]

- 3. Vascular effects of dietary L-arginine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The utilization of dipeptides containing L-arginine by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoleucine - Wikipedia [en.wikipedia.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. researchgate.net [researchgate.net]

In Vitro Activity of L-isoleucyl-L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the documented in vitro biological activity of the dipeptide L-isoleucyl-L-arginine (Ile-Arg). The primary focus of this document is its role as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension. This guide synthesizes available data on its inhibitory activity, details the experimental protocols for assessing this activity, and illustrates the relevant physiological pathway. While the principal activity of this compound appears to be ACE inhibition, this guide also addresses the current landscape of research into other potential in vitro effects.

Core In Vitro Activity: Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is recognized as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, this compound can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby contributing to a reduction in blood pressure. This mechanism of action is shared with many commercially successful antihypertensive drugs.[2]

Quantitative Data on ACE Inhibition

While this compound is cited as a potent ACE inhibitor, specific quantitative data from primary literature focusing solely on this dipeptide is limited. However, its identification within studies of ACE inhibitory peptides from natural sources, such as marine sponges, underscores its activity.[1] For comparative context, a closely related tripeptide, Isoleucyl-Arginyl-Proline (Ile-Arg-Pro) , has been isolated and shown to have a half-maximal inhibitory concentration (IC50) of 1.8 µM for ACE.

| Peptide | Sequence | Source | IC50 (µM) |

| Isoleucyl-Arginyl-Proline | Ile-Arg-Pro | Bonito Bowels Autolysate | 1.8 |

This table presents data for a structurally similar tripeptide to provide a quantitative context for the ACE inhibitory potential of peptides containing the Ile-Arg sequence.

Other Potential In Vitro Activities

A thorough review of available scientific literature did not yield significant evidence for other in vitro activities, such as antimicrobial or anticancer effects, for the specific dipeptide this compound. While peptides rich in arginine can exhibit antimicrobial properties, this is a general characteristic and has not been specifically documented for Ile-Arg. Similarly, no studies demonstrating cytotoxic or antiproliferative effects of this compound on cancer cell lines were identified.

Experimental Protocols

The following section details a generalized experimental protocol for determining the in vitro ACE inhibitory activity of a peptide such as this compound. This protocol is a composite of standard methodologies described in the scientific literature.

In Vitro ACE Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of ACE activity (IC50).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

-

This compound (test compound)

-

Captopril (positive control)

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Reagents:

-

Dissolve ACE in a suitable buffer to a final concentration of a specified activity (e.g., 100 mU/mL).

-

Prepare a stock solution of the substrate HHL in borate buffer.

-

Prepare a stock solution of this compound in deionized water and create a series of dilutions to be tested.

-

Prepare a stock solution of the positive control, captopril.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with various concentrations of the this compound solution (or captopril, or buffer for the control) at 37°C for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solution of HCl.

-

The product of the reaction, hippuric acid (HA), is extracted from the aqueous solution by adding ethyl acetate and vortexing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

-

Quantification of Hippuric Acid:

-

Carefully remove the ethyl acetate (upper) layer containing the hippuric acid and evaporate it to dryness.

-

Re-dissolve the dried hippuric acid in deionized water or a suitable buffer.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer. Alternatively, quantify the hippuric acid using a reverse-phase HPLC system.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control reaction (with buffer instead of the inhibitor).

-

A_sample is the absorbance of the reaction with the this compound.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound and calculating the concentration that results in 50% inhibition.

-

Visualization of Pathways and Workflows

Renin-Angiotensin System (RAS) and ACE Inhibition

The following diagram illustrates the role of ACE in the Renin-Angiotensin System and the mechanism of its inhibition by compounds like this compound.

Caption: Mechanism of ACE Inhibition by this compound.

Experimental Workflow for ACE Inhibition Assay

The following diagram outlines the key steps in the in vitro experimental workflow for assessing the ACE inhibitory activity of this compound.

Caption: Workflow for In Vitro ACE Inhibition Assay.

Conclusion

The dipeptide this compound demonstrates notable in vitro activity as a potent inhibitor of the Angiotensin-Converting Enzyme. This positions it as a molecule of interest for further research in the development of novel antihypertensive agents. The provided experimental protocols offer a foundation for the replication and expansion of these findings. Future research should aim to definitively quantify the IC50 of this compound and explore its in vivo efficacy and safety profile. Currently, there is a lack of substantial evidence for other significant in vitro biological activities of this specific dipeptide.

References

L-Isoleucyl-L-Arginine: An Examination of its Signaling Potential

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: While the dipeptide L-isoleucyl-L-arginine (Ile-Arg) is a known metabolite, a comprehensive review of publicly available scientific literature reveals a significant lack of direct evidence supporting its role as a distinct signaling molecule.[1] Research has extensively focused on the individual signaling capacities of its constituent amino acids, L-isoleucine and L-arginine, which are involved in critical cellular pathways such as mTOR activation and nitric oxide (NO) synthesis. This guide provides an in-depth analysis of the signaling functions of L-isoleucine and L-arginine, offering a foundational understanding that may inform future investigations into the potential, yet currently unelucidated, signaling properties of the this compound dipeptide.

Physicochemical Properties of this compound

A foundational understanding of the molecule is essential for any investigation into its biological activity.

| Property | Value | Source |

| Molecular Formula | C12H25N5O3 | PubChem[1] |

| Molecular Weight | 287.36 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | PubChem[1] |

| CAS Number | 55715-01-0 | PubChem[1] |

The Signaling Landscape of L-Arginine

L-arginine is a well-established signaling molecule with pleiotropic effects, primarily mediated through its role as a substrate for nitric oxide synthase (NOS) and its involvement in the mTOR signaling pathway.

The L-Arginine/Nitric Oxide (NO) Signaling Pathway

L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system and beyond.[2][3][4] This conversion is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).

Key Steps in NO Synthesis:

-

L-arginine Transport: L-arginine is transported into endothelial cells primarily via cationic amino acid transporters (CATs).[5]

-

NOS Activation: In endothelial cells, endothelial NOS (eNOS) is activated by an increase in intracellular calcium concentration ([Ca2+]i) or through phosphorylation by kinases such as Akt/protein kinase B.[2]

-

NO Production: eNOS metabolizes L-arginine to NO and L-citrulline, requiring cofactors such as tetrahydrobiopterin, NADPH, FAD, and FMN.[2]

The produced NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[6]

L-Arginine and the mTOR Signaling Pathway

Amino acids, including arginine, are crucial regulators of the mechanistic target of rapamycin complex 1 (mTORC1) signaling cascade, a central controller of cell growth, proliferation, and metabolism.[7]

Mechanism of mTORC1 Activation by Arginine:

-

Sensing: Intracellular arginine is sensed by cytosolic arginine sensor for mTORC1 subunit 1 (CASTOR1).[7]

-

GATOR2 Activation: Arginine binding to CASTOR1 leads to the dissociation of the GATOR2 complex, which in turn inhibits the GATOR1 complex.

-

Rag GTPase Activation: Inhibition of GATOR1 allows for the activation of Rag GTPases.

-

mTORC1 Recruitment: Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.

-

Downstream Effects: Activated mTORC1 phosphorylates downstream targets such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[8][9][10]

The Signaling Role of L-Isoleucine

L-isoleucine, a branched-chain amino acid (BCAA), is also a known activator of the mTORC1 pathway, working synergistically with other amino acids like leucine.

L-Isoleucine and mTORC1 Activation

Similar to arginine, L-isoleucine contributes to the activation of mTORC1, promoting protein synthesis. While leucine is considered the most potent BCAA in this regard, isoleucine also plays a significant role. The general mechanism follows a similar pattern of intracellular amino acid sensing leading to the activation of Rag GTPases and subsequent mTORC1 activation at the lysosome.

Experimental Protocols for Studying Amino Acid Signaling

Investigating the signaling properties of molecules like this compound would involve a series of established experimental protocols.

Cell Culture and Treatment

-

Cell Lines: Appropriate cell lines would be selected based on the research question (e.g., endothelial cells for vascular studies, myotubes for muscle protein synthesis).

-

Amino Acid Deprivation and Supplementation: Cells are typically cultured in an amino acid-free medium for a period to synchronize them, followed by the addition of the amino acid or dipeptide of interest at various concentrations.

Western Blotting for Phosphorylated Proteins

This technique is crucial for determining the activation state of signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-eNOS) and total proteins as controls.

-

Detection: Secondary antibodies conjugated to an enzyme or fluorophore are used for detection and quantification.

Nitric Oxide (NO) Measurement

-

Griess Assay: This is a common colorimetric method to measure nitrite (NO2-), a stable breakdown product of NO, in cell culture supernatants or biological fluids.[11]

-

NO-Specific Fluorescent Probes: DAF-FM diacetate is a cell-permeable dye that fluoresces upon reacting with NO, allowing for real-time imaging of NO production in living cells.

Quantitative Data Presentation

The following tables represent hypothetical data that would be collected in experiments investigating the signaling effects of this compound.

Table 1: Effect of this compound on mTORC1 Pathway Activation

| Treatment | Concentration (µM) | p-mTOR (Ser2448) / total mTOR (Fold Change) | p-p70S6K (Thr389) / total p70S6K (Fold Change) |

| Control | 0 | 1.0 | 1.0 |

| Ile-Arg | 10 | Data Not Available | Data Not Available |

| Ile-Arg | 100 | Data Not Available | Data Not Available |

| Ile-Arg | 500 | Data Not Available | Data Not Available |

| L-Arginine | 500 | Data Not Available | Data Not Available |

Table 2: Effect of this compound on Nitric Oxide Production

| Treatment | Concentration (µM) | Nitrite Concentration (µM) |

| Control | 0 | Data Not Available |

| Ile-Arg | 10 | Data Not Available |

| Ile-Arg | 100 | Data Not Available |

| Ile-Arg | 500 | Data Not Available |

| L-Arginine | 500 | Data Not Available |

Future Directions and Drug Development Implications

The lack of specific research on this compound as a signaling molecule presents a clear gap in the literature and a potential opportunity for novel discoveries. Future research should focus on:

-

Screening for Receptor Binding: Investigating whether Ile-Arg binds to known or orphan receptors.

-

Cellular Uptake Mechanisms: Determining how the dipeptide is transported into cells, which could involve peptide transporters (PepT).

-

Downstream Signaling Effects: Systematically evaluating the impact of Ile-Arg on major signaling pathways, including but not limited to the mTOR and NO pathways.

-

In Vivo Studies: Assessing the physiological effects of Ile-Arg administration in animal models.

For drug development professionals, understanding the signaling potential of dipeptides like this compound could lead to the development of novel therapeutics with improved stability, transport, and specific cellular effects compared to their constituent amino acids.

Conclusion

While this compound remains an enigmatic molecule in the context of cell signaling, the well-documented roles of its components, L-isoleucine and L-arginine, provide a strong rationale for its investigation. A systematic approach employing established experimental protocols is required to elucidate whether this dipeptide possesses unique signaling properties or primarily acts as a source of its constituent amino acids. The information presented in this guide serves as a comprehensive foundation for researchers and drug development professionals poised to explore this uncharted area of molecular signaling.

References

- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Threshold levels of extracellular l-arginine that trigger NOS-mediated ROS/RNS production in cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Transport of L-Arginine Related Cardiovascular Risk Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide signaling pathway mediates the L-arginine-induced cardiovascular effects in the nucleus tractus solitarii of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Isoleucyl-L-Arginine: A Technical Guide to its Predicted Functions in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the conditionally essential amino acid L-arginine. While direct experimental data on the specific metabolic roles of Ile-Arg is limited, its functions can be predicted based on the well-documented activities of its constituent amino acids and the known mechanisms of dipeptide transport and signaling. This technical guide provides an in-depth overview of the predicted functions of this compound in key metabolic pathways, including nutrient sensing, protein synthesis, glucose and lipid metabolism, and cardiovascular regulation. Detailed experimental protocols for the synthesis, purification, and functional analysis of Ile-Arg are provided to facilitate further research. Additionally, this guide includes visualizations of predicted signaling pathways and experimental workflows to aid in the conceptualization of future studies.

Introduction

Dipeptides, the smallest protein fragments, are increasingly recognized not only as intermediates in protein digestion and metabolism but also as bioactive molecules with distinct signaling properties. This compound (Ile-Arg) is of particular interest due to the complementary and potentially synergistic roles of its constituent amino acids in metabolic regulation. L-isoleucine is a key regulator of protein synthesis and glucose homeostasis, while L-arginine is a critical substrate for nitric oxide (NO) production and a potent activator of nutrient-sensing pathways. This whitepaper will explore the predicted metabolic functions of Ile-Arg, providing a scientific framework for its potential therapeutic applications in metabolic disorders, cardiovascular disease, and muscle wasting conditions.

Predicted Metabolic Functions of this compound

The metabolic effects of this compound are predicted to be mediated through two primary mechanisms: 1) intracellular activity following transport and potential hydrolysis into L-isoleucine and L-arginine, and 2) direct signaling as an intact dipeptide, potentially through cell surface receptors.

Nutrient Sensing and Protein Synthesis: The mTOR Pathway

Both L-isoleucine and L-arginine are known activators of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. It is predicted that Ile-Arg will potently activate mTORC1, leading to the phosphorylation of its downstream targets, p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This activation is expected to enhance protein synthesis in various tissues, particularly skeletal muscle. The synergistic effect of both amino acids may lead to a more sustained or potent activation of mTORC1 compared to either amino acid alone.

Predicted activation of the mTOR signaling pathway by this compound.

Cardiovascular Regulation: The Nitric Oxide Pathway

Upon intracellular hydrolysis, the released L-arginine is predicted to serve as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in regulating blood pressure, blood flow, and endothelial function. The L-isoleucine component may indirectly support this pathway by contributing to overall cellular energy status. Therefore, Ile-Arg supplementation is predicted to have beneficial effects on cardiovascular health.

Predicted role of this compound in the nitric oxide synthesis pathway.

Glucose and Lipid Metabolism

L-isoleucine is known to play a role in glucose uptake and utilization in skeletal muscle and adipose tissue.[1] It can also influence lipid metabolism.[1] It is predicted that Ile-Arg, by providing a source of L-isoleucine, could improve insulin sensitivity and promote healthy glucose and lipid profiles. The L-arginine component may also contribute to these effects through its influence on NO production and its role in mitochondrial function.

Potential Signaling as an Intact Dipeptide

Beyond the effects of its constituent amino acids, Ile-Arg may function as a signaling molecule itself. Dipeptides have been shown to interact with G protein-coupled receptors (GPCRs). It is plausible that Ile-Arg could act as an agonist or antagonist at specific GPCRs involved in metabolic regulation, such as those that sense nutrients or regulate hormone secretion. Further research is required to identify potential receptor targets for Ile-Arg.

Quantitative Data Summary

As direct experimental data for this compound is not yet available, this table presents predicted values and data from related molecules to guide future research.

| Parameter | Predicted Value/Range for Ile-Arg | Rationale/Reference Compound Data |

| Binding Affinity (Kd) for PepT1/2 | 100 - 1000 µM | Based on affinities of other dipeptides for PepT1 and PepT2. |

| mTORC1 Activation (EC50) | 50 - 500 µM | Inferred from the EC50 values for L-isoleucine and L-arginine in activating mTORC1 in various cell types. |

| NOS Activity (Km) | 1 - 10 µM (for released Arginine) | Based on the known Km of nitric oxide synthase for L-arginine.[2] |

| GPCR Binding (Ki) | To be determined | No direct data available; would require screening against a panel of GPCRs. |

Detailed Experimental Protocols

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for in vitro and in vivo studies.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the recommended method.[3][4]

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid) in dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-L-arginine(Pbf)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled arginine using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-L-isoleucine-OH to the deprotected arginine on the resin using the same coupling reagents as in step 2.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the isoleucine residue as described in step 3.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[5][6]

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.

References

- 1. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of mTORC1 activation in response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. bachem.com [bachem.com]

- 6. hplc.eu [hplc.eu]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of L-Isoleucyl-L-Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide L-isoleucyl-L-arginine (Ile-Arg). The protocol is based on the widely utilized Fmoc/tBu strategy, employing 2-chlorotrityl chloride resin to yield a C-terminally free carboxylic acid. Detailed methodologies for all critical stages, including resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage, are presented. Furthermore, this guide outlines the purification of the target peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and its characterization by mass spectrometry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymeric support.[1] This methodology offers significant advantages over traditional solution-phase synthesis, primarily through the simplification of purification steps, as excess reagents and byproducts are removed by simple filtration and washing.[2] The Fmoc/tBu strategy is a popular choice for SPPS due to the base-labile nature of the Nα-Fmoc protecting group, which allows for milder deprotection conditions compared to the acid-labile Boc group.[3]

The synthesis of arginine-containing peptides, such as this compound, requires careful consideration of the side-chain protecting group for the guanidinium moiety of arginine. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a commonly used protecting group for arginine that is stable throughout the synthesis and readily cleaved under strong acidic conditions.[4] This protocol details the manual synthesis of this compound, providing a robust framework for researchers in drug discovery and development.

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

Caption: Overall workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Resin Preparation and Loading of the First Amino Acid (Fmoc-L-Arg(Pbf)-OH)

This initial step involves the covalent attachment of the C-terminal amino acid, L-arginine, to the 2-chlorotrityl chloride resin.[5]

Materials:

| Reagent/Material | Quantity (for 0.1 mmol scale) |

| 2-Chlorotrityl chloride resin (100-200 mesh) | 300 mg |

| Dichloromethane (DCM) | As needed for swelling and washing |

| N,N-Dimethylformamide (DMF) | As needed for washing |

| Fmoc-L-Arg(Pbf)-OH | 3 equivalents (relative to resin loading) |

| N,N-Diisopropylethylamine (DIPEA) | 7.5 equivalents (relative to resin loading) |

| Methanol (MeOH) | For capping |

Protocol:

-

Place the 2-chlorotrityl chloride resin in a reaction vessel and swell in DCM for at least 30 minutes.

-

Drain the DCM and wash the resin three times with DMF.

-

Dissolve Fmoc-L-Arg(Pbf)-OH and DIPEA in DCM.

-

Add the amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

To cap any unreacted sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 30 minutes.

-

Wash the resin three times with DCM and three times with DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid, preparing it for the coupling of the next amino acid.[3]

Materials:

| Reagent/Material | Concentration |

| Piperidine in DMF | 20% (v/v) |

| DMF | For washing |

Protocol:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Caption: Fmoc deprotection reaction.

Coupling of the Second Amino Acid (Fmoc-L-Ile-OH)

The second amino acid, Fmoc-L-Isoleucine, is activated and coupled to the free amine of the resin-bound arginine.

Materials:

| Reagent/Material | Quantity (for 0.1 mmol scale) |

| Fmoc-L-Ile-OH | 3 equivalents |

| N,N'-Diisopropylcarbodiimide (DIC) | 3 equivalents |

| Ethyl cyanohydroxyiminoacetate (OxymaPure) | 3 equivalents |

| DMF | As solvent |

Protocol:

-

In a separate vial, dissolve Fmoc-L-Ile-OH and OxymaPure in DMF.

-

Add DIC to the solution to pre-activate the amino acid for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin three times with DMF and three times with DCM.

Final Fmoc Deprotection

Repeat the Fmoc deprotection protocol as described in section 2 to expose the N-terminus of the dipeptide.

Cleavage and Deprotection

This final step cleaves the synthesized dipeptide from the resin support and simultaneously removes the Pbf side-chain protecting group from the arginine residue.[6][7]

Materials:

| Reagent | Volume Percentage |

| Trifluoroacetic acid (TFA) | 90% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 3% |

| Anisole | 2% |

| Cold diethyl ether | For precipitation |

Protocol:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare the cleavage cocktail (Reagent R) as detailed in the table above.[8]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Caption: Cleavage and deprotection of this compound.

Purification and Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude peptide is purified using RP-HPLC to isolate the target dipeptide from synthesis-related impurities.[9]

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 silica column (e.g., 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 210-220 nm |

Protocol:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Mass Spectrometry Analysis

The identity of the purified peptide is confirmed by mass spectrometry.[10]

Expected Mass:

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| This compound | C12H25N5O3 | 287.1957 |

Protocol:

-

Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into the mass spectrometer (e.g., ESI-MS).

-

Acquire the mass spectrum and confirm the presence of the expected molecular ion peak.

Conclusion

The protocol described herein provides a detailed and reliable method for the synthesis, purification, and characterization of this compound using Fmoc-based solid-phase peptide synthesis. By following these procedures, researchers can confidently produce this dipeptide with high purity for a variety of applications in scientific research and drug development.

References

- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc-Arg(Pbf)-OH | 154445-77-9 | Benchchem [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. langene.com [langene.com]

- 7. iris-biotech.de [iris-biotech.de]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

Application Notes and Protocols for the Enzymatic Synthesis of L-Isoleucyl-L-Arginine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of dipeptides is a fundamental process in pharmaceutical research and development, as these molecules can serve as drug candidates, building blocks for larger peptides, or tools for studying biological processes. L-isoleucyl-L-arginine is a dipeptide of interest due to the combined physicochemical properties of its constituent amino acids: the hydrophobicity of L-isoleucine and the basic, hydrophilic nature of L-arginine.

Enzymatic peptide synthesis offers several advantages over traditional chemical methods, including high stereospecificity, mild reaction conditions which minimize side reactions and racemization, and a greener environmental footprint.[1][2][3] This protocol details a method for the enzymatic synthesis of this compound using the readily available and robust cysteine protease, papain.[4][5][6][7] The strategy employed is a kinetically controlled synthesis, which generally results in higher product yields and faster reaction rates compared to thermodynamically controlled approaches.

Principle of the Method

The synthesis involves the papain-catalyzed condensation of an N-terminally protected and C-terminally activated L-isoleucine with L-arginine. The N-terminal protecting group (e.g., Benzyloxycarbonyl, Z-group) prevents self-polymerization of the activated L-isoleucine. The C-terminal activation, in this case as a methyl ester, facilitates the nucleophilic attack by the α-amino group of L-arginine. Following the synthesis, the dipeptide is purified using ion-exchange chromatography, and the protecting group is removed. The final product is then characterized by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Materials and Equipment

3.1. Reagents and Consumables

-

N-α-Z-L-isoleucine methyl ester (or other suitable protected and activated L-isoleucine)

-

L-arginine

-

Papain (from Carica papaya, lyophilized powder)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Sodium phosphate buffer

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Cation exchange resin (e.g., Dowex 50WX8 or similar)

-

Ammonium hydroxide solution

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Deionized water

-

Palladium on carbon (Pd/C) for deprotection (if using Z-group)

-

Methanol

3.2. Equipment

-

pH meter

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or reaction block

-

Analytical balance

-

Centrifuge

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass spectrometer (e.g., ESI-MS)

-

Lyophilizer (optional)

-

Hydrogenation apparatus (if required for deprotection)

Experimental Protocols

4.1. Protocol 1: Enzymatic Synthesis of Z-L-Isoleucyl-L-Arginine

This protocol describes the core enzymatic coupling reaction.

Table 1: Reaction Components and Conditions

| Parameter | Value | Notes |

| Substrates | ||

| N-α-Z-L-isoleucine methyl ester | 0.1 M | Carboxyl component |

| L-arginine | 0.2 M | Amine component (in excess to favor synthesis) |

| Enzyme | ||

| Papain | 10 mg/mL | Pre-activated according to manufacturer's instructions, if necessary. |

| Reaction Medium | ||

| Buffer | 0.2 M MES buffer | |

| pH | 8.0 | Adjust with NaOH. A higher pH favors the deprotonated amino group. |

| Temperature | 37 °C | Optimal for papain activity. |

| Reaction Time | 4-24 hours | Monitor reaction progress by HPLC. |

Procedure:

-

Prepare the reaction buffer: Prepare a 0.2 M MES buffer and adjust the pH to 8.0 using 1 M NaOH.

-

Dissolve the substrates: In a suitable reaction vessel, dissolve L-arginine in the reaction buffer to a final concentration of 0.2 M. Gently warm if necessary to aid dissolution.

-

Add the carboxyl component: Once the L-arginine is fully dissolved, add the N-α-Z-L-isoleucine methyl ester to a final concentration of 0.1 M.

-

Initiate the reaction: Add the papain solution to the reaction mixture to a final concentration of 10 mg/mL.

-

Incubate: Place the reaction vessel in a water bath or reaction block at 37 °C with gentle stirring.

-

Monitor the reaction: Periodically take aliquots from the reaction mixture, stop the reaction (e.g., by adding acid or boiling), and analyze by HPLC to monitor the formation of the dipeptide product and the consumption of the starting materials.

-

Terminate the reaction: Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to 95 °C for 10 minutes to denature and precipitate the papain.

-

Clarify the solution: Centrifuge the reaction mixture to pellet the precipitated enzyme and any insoluble material. Collect the supernatant for purification.

4.2. Protocol 2: Purification of Z-L-Isoleucyl-L-Arginine

This protocol utilizes cation-exchange chromatography to separate the positively charged dipeptide from unreacted starting materials and buffer components.[8][9][10][11]

Procedure:

-

Prepare the ion-exchange column: Pack a chromatography column with a suitable amount of cation exchange resin. Wash the resin extensively with deionized water.

-

Equilibrate the column: Equilibrate the column with a low concentration buffer at a slightly acidic pH (e.g., 0.1 M sodium phosphate buffer, pH 6.0).

-

Load the sample: Adjust the pH of the supernatant from Protocol 1 to match the equilibration buffer and load it onto the column.

-

Wash the column: Wash the column with several column volumes of the equilibration buffer to remove unbound and weakly bound components, such as the unreacted N-α-Z-L-isoleucine methyl ester.

-

Elute the dipeptide: Elute the bound Z-L-isoleucyl-L-arginine using a gradient of increasing ionic strength or a stepwise increase in pH. A common method is to use a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M).

-

Collect fractions: Collect fractions during the elution and analyze them by HPLC to identify the fractions containing the pure dipeptide.

-

Pool and desalt: Pool the pure fractions. If necessary, desalt the pooled fractions by lyophilization (if a volatile buffer like ammonium bicarbonate was used) or by reversed-phase chromatography.

4.3. Protocol 3: Deprotection and Final Purification

This protocol describes the removal of the Z-group and final polishing by RP-HPLC.

Procedure:

-

Catalytic Hydrogenation (for Z-group removal):

-

Dissolve the purified Z-L-isoleucyl-L-arginine in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the deprotection is complete (monitor by HPLC).

-

Filter the reaction mixture through celite to remove the Pd/C catalyst.

-

Evaporate the solvent to obtain the crude this compound.

-

-

Final Purification by RP-HPLC:

-

Dissolve the crude dipeptide in the HPLC mobile phase.

-

Purify the dipeptide using a preparative C18 RP-HPLC column. A typical mobile phase system is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Collect the fractions corresponding to the main product peak.

-

Lyophilize the pure fractions to obtain the final this compound as a TFA salt.

-

Characterization

The purity and identity of the synthesized this compound should be confirmed by analytical HPLC and mass spectrometry.[12][13][14]

Table 2: Analytical Parameters

| Technique | Column/Instrument | Conditions | Expected Result |

| Analytical HPLC | C18 column (e.g., 4.6 x 250 mm, 5 µm) | Gradient elution with water/acetonitrile containing 0.1% TFA. Detection at 214 nm. | A single major peak with a purity of >95%. |

| Mass Spectrometry | ESI-MS | Positive ion mode. | A peak corresponding to the [M+H]+ ion of this compound (Calculated m/z: 288.20).[15] |

Visualizations

Caption: Overall workflow for the enzymatic synthesis of this compound.

Caption: Simplified reaction mechanism for papain-catalyzed dipeptide synthesis.

Caption: Workflow for the purification of the dipeptide by cation-exchange chromatography.

References

- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Papain-specific activating esters in aqueous dipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. ias.ac.in [ias.ac.in]

- 8. gilson.com [gilson.com]

- 9. waters.com [waters.com]

- 10. polypeptide.com [polypeptide.com]

- 11. downstreamcolumn.com [downstreamcolumn.com]

- 12. Development of Chemical Isotope Labeling Liquid Chromatography Orbitrap Mass Spectrometry for Comprehensive Analysis of Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing an Assay for L-isoleucyl-L-arginine ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure through its role in the renin-angiotensin system (RAS). It facilitates the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a cornerstone in the management of hypertension and related cardiovascular disorders. L-isoleucyl-L-arginine is a dipeptide that has been identified as a potent ACE inhibitor, making it a person of interest for research and development of novel antihypertensive agents.[1]

These application notes provide a comprehensive guide for researchers to develop and conduct an in vitro assay to determine the ACE inhibitory activity of this compound. The protocols herein describe a spectrophotometric method using hippuryl-L-histidyl-L-leucine (HHL) as a substrate.

Data Presentation

The inhibitory concentration at 50% (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. While the specific IC50 value for this compound from Seok et al. (2017) is not publicly available, the provided protocol can be utilized to determine this value experimentally. For comparative purposes, the IC50 values of various dipeptides with known ACE inhibitory activity are presented in the table below.

| Dipeptide Sequence | IC50 (µM) | Reference |

| This compound | To be determined | Seok et al., 2017 |

| Valyl-Tryptophan (Val-Trp) | 0.58 | ResearchGate |

| Isoleucyl-Tryptophan (Ile-Trp) | 0.50 | ResearchGate |

| Leucyl-Tryptophan (Leu-Trp) | 1.11 | ResearchGate |

| Lysyl-Tryptophan (Lys-Trp) | 7.8 | PubMed |

| Alanyl-Tyrosine (Ala-Tyr) | 0.037 mg/ml | ResearchGate |

Experimental Protocols

Spectrophotometric Assay for ACE Inhibition

This protocol is adapted from the method described by Cushman and Cheung (1971), which is a widely used spectrophotometric assay for measuring ACE activity.[2]

Principle:

The assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm. The inhibitory activity of this compound is determined by measuring the reduction in HA formation in the presence of the dipeptide.

Materials and Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound

-

Captopril (positive control)

-

Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Distilled water

-

96-well UV-transparent microplates or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 5 mM solution of HHL in sodium borate buffer.

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in distilled water. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

-

Prepare a stock solution of this compound in distilled water. A series of dilutions should be prepared to determine the IC50 value.

-

Prepare a stock solution of captopril (e.g., 1 µM) in distilled water for use as a positive control.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in the specified order:

-

20 µL of sodium borate buffer (for control and blank) or 20 µL of this compound solution at various concentrations (for test samples) or 20 µL of captopril solution (for positive control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution to all wells.

-

Immediately after adding the substrate, add 10 µL of the ACE solution to the control, test, and positive control wells. For the blank wells, add 10 µL of sodium borate buffer instead of the ACE solution.

-

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 150 µL of 1 M HCl to each well.

-

-

Quantification of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to each reaction tube (if using tubes) or an appropriate volume to each well and vortex thoroughly to extract the hippuric acid.

-

Centrifuge the samples to separate the layers.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube or well.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of distilled water.

-

Measure the absorbance of the solution at 228 nm using a microplate reader or spectrophotometer.

-

-

Calculation of ACE Inhibition:

The percentage of ACE inhibition is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (ACE + HHL without inhibitor).

-

A_sample is the absorbance of the sample (ACE + HHL + this compound).

The IC50 value is determined by plotting the percentage of ACE inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: Renin-Angiotensin System and the point of inhibition by this compound.

Experimental Workflow

Caption: Workflow for the spectrophotometric ACE inhibition assay.

Logical Relationship

Caption: The logical relationship between inhibitor concentration and the measured outcome.

References

Application Notes and Protocols for Determining the IC50 Value of L-isoleucyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoleucyl-L-arginine is a dipeptide that, due to its structural similarity to endogenous peptides, holds potential as a modulator of enzymatic activity. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound.[1] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[1][2] This document provides a detailed protocol for determining the IC50 value of this compound, with a focus on its potential inhibitory effects on Dipeptidyl Peptidase IV (DPP-4), a common target for dipeptide inhibitors.[3][4] The principles and methods described herein can be adapted for other potential enzyme targets.

DPP-4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. The provided protocol utilizes a fluorescence-based assay, a common and sensitive method for measuring enzyme activity and inhibition.

Signaling Pathway and Experimental Workflow

DPP-4 Signaling Pathway and Inhibition

Caption: Competitive inhibition of DPP-4 by this compound.

Experimental Workflow for IC50 Determination

Caption: Step-by-step workflow for the IC50 determination assay.

Experimental Protocol

This protocol is based on a typical commercially available DPP-4 inhibitor screening kit.[3][5]

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| DPP-4 (Human, Recombinant) | e.g., Abcam | ab133081 | -80°C |

| DPP-4 Assay Buffer (10X) | Kit specific | - | 4°C |

| DPP-4 Substrate (Gly-Pro-AMC) | Kit specific | - | -20°C (light protected) |

| This compound | TBD | TBD | As per supplier |

| Positive Control Inhibitor (e.g., Sitagliptin) | Kit specific | - | -20°C |

| 96-well black, clear bottom microplate | TBD | - | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | TBD | - | Room Temperature |

| Deionized Water (ddH2O) | - | - | Room Temperature |

Reagent Preparation

-

1X Assay Buffer: Prepare 1X Assay Buffer by diluting the 10X stock with ddH2O. For example, mix 3 mL of 10X Assay Buffer with 27 mL of ddH2O.[5] Store at 4°C.

-

DPP-4 Enzyme Solution: Thaw the DPP-4 enzyme on ice. Dilute the enzyme stock to the desired concentration using 1X Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate over the desired time course. Keep the diluted enzyme on ice.

-

DPP-4 Substrate Solution: Dilute the Gly-Pro-AMC substrate stock to the final working concentration in 1X Assay Buffer. The typical substrate concentration is around 200 µM.[4] Protect from light.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO or 1X Assay Buffer. The choice of solvent will depend on the solubility of the dipeptide. Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid enzyme inhibition.

-

Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in 1X Assay Buffer. A 10-point, 3-fold serial dilution is a good starting point to cover a wide range of concentrations.

-

Positive Control: Prepare a working solution of the positive control inhibitor (e.g., Sitagliptin) in 1X Assay Buffer.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

100% Activity Control (No Inhibitor): 3 wells containing 50 µL of 1X Assay Buffer.

-

0% Activity Control (Blank): 3 wells containing 100 µL of 1X Assay Buffer.

-

Test Compound Wells: 3 wells for each concentration of this compound, containing 50 µL of the respective serial dilution.

-

Positive Control Wells: 3 wells containing 50 µL of the positive control inhibitor solution.

-

-

Enzyme Addition:

-

To all wells except the "0% Activity Control," add 25 µL of the diluted DPP-4 enzyme solution.

-

Mix the plate gently on a shaker for 1 minute.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 25 µL of the DPP-4 substrate solution to all wells, including the "0% Activity Control."

-

Mix the plate gently on a shaker for 1 minute.

-

-

Kinetic Measurement:

Data Presentation and Analysis

Table 1: Raw Fluorescence Data (Example)

| Time (min) | 100% Activity (RFU) | 0% Activity (RFU) | [Inhibitor] 1 (RFU) | [Inhibitor] 2 (RFU) | ... |

| 0 | 100 | 50 | 100 | 100 | ... |

| 2 | 200 | 52 | 150 | 180 | ... |

| 4 | 300 | 54 | 200 | 260 | ... |

| ... | ... | ... | ... | ... | ... |

Table 2: Calculation of Percent Inhibition

| [Inhibitor] (µM) | Average Rate (RFU/min) | Corrected Rate (RFU/min) | % Inhibition |

| 0 (100% Activity) | V_max | V_max - V_blank | 0 |

| Concentration 1 | V_1 | V_1 - V_blank | Formula 1 |

| Concentration 2 | V_2 | V_2 - V_blank | Formula 1 |

| ... | ... | ... | ... |

-

Rate Calculation: Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/Δtime).

-

Corrected Rate: Subtract the average rate of the "0% Activity Control" (V_blank) from the rate of all other wells.

-

Percent Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

Formula 1: % Inhibition = [1 - (Corrected Rate of Test Compound / Corrected Rate of 100% Activity Control)] * 100

IC50 Determination:

-

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[2][6]

Interpretation of Results